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Compound of Interest

Compound Name: JZL 195

Cat. No.: B8081988

Dual FAAH/MAGL Inhibition for Enhanced Endocannabinoid Signaling[1][2]

Abstract & Scope

This technical guide details the protocol for the subcutaneous (s.c.) administration of JZL 195,
a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase
(MAGL).[1][2] Unlike selective inhibitors (e.g., URB597 for FAAH or JZL.184 for MAGL), JZL
195 simultaneously blocks the degradation of the two primary endocannabinoids: anandamide
(AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3][4]

This protocol is designed for researchers investigating nociception, anxiety, and
neuroprotection in murine models.[1][2] It addresses the specific challenges of JZL 195,
including its high lipophilicity, the necessity for precise vehicle formulation to prevent
precipitation, and the therapeutic window required to separate analgesic efficacy from
cannabimimetic side effects (e.g., catalepsy).[1][2]

Mechanism of Action & Rationale
Why JZL 195? Endocannabinoid signaling is terminated by enzymatic hydrolysis.[1][2][4]

» FAAH degrades Anandamide (AEA).[1][2][3][4]

 MAGL degrades 2-Arachidonoylglycerol (2-AG).[1][2][3][4]
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Selective inhibition often fails to produce maximal therapeutic effects due to compensatory
mechanisms.[1][2] JZL 195 creates a "cannabinoid flood" by blocking both exit routes, resulting
in robust CB1/CB2 receptor activation.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the dual-blockade mechanism.[1][2][4]

JZL 195 Anandamide 2-Arachidonoylglycerol
(Dual Inhibitor)

Inhibits (IC50 ~4nM)

CB1 Receptor CB2 Receptor

FAAH Enzyme bilEL B (CNS/PNS) (Immune/Peripheral)
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+ Ethanolamine
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Therapeutic Outcome:

Analgesia, Anxiolysis

Click to download full resolution via product page

Caption: JZL 195 inhibits FAAH and MAGL, preventing endocannabinoid hydrolysis and
activating CB receptors.[1][2][3][4][5]

Compound Properties & Formulation

JZL 195 is highly lipophilic and practically insoluble in water.[1][2] Successful administration
requires a vehicle that utilizes a surfactant and a co-solvent.[1][2]
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Property Specification

(4-nitrophenyl) 4-[(3-
phenoxyphenyl)methyl]piperazine-1-carboxylate

Chemical Name

Molecular Weight 433.46 g/mol

DMSO (>20 mg/mL), Ethanol (>10 mg/mL),

Solubility
Water (Insoluble)

-20°C (Solid), -80°C (Stock solution in

Storage
DMSO/Ethanol)

Recommended Vehicle Formulation (Standard Lipid Vehicle)

For subcutaneous injection, a 1:1:18 ratio of Ethanol : Emulphor (or Kolliphor EL) : Saline is the
gold standard to maintain solubility and minimize tissue irritation.[1][2]

Reagents:
o Ethanol (Absolute): Solubilizes the crystalline compound.[1][2]

» Kolliphor EL (formerly Cremophor EL) or Tween 80: Surfactant to prevent precipitation upon

contact with aqueous saline.[1][2]
o Sterile Saline (0.9% NaCl): Bulk diluent.[1][2]
Formulation Protocol (Example: 10 mL at 2 mg/mL):
e Weigh 20 mg of JZL 195 powder.[1][2][6]

o Dissolve completely in 0.5 mL of Ethanol (warm to 37°C if necessary). Ensure no crystals
remain.[1][2]

e Add 0.5 mL of Kolliphor EL (or Tween 80) to the ethanol solution. Vortex vigorously for 30
seconds.[1]

o Slowly add 9.0 mL of sterile saline dropwise while vortexing.
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o Critical Step: Adding saline too quickly can cause the compound to crash out of solution.

[1](2]

o Result: A milky white suspension or clear emulsion.[1][2] This is stable for immediate use.

[1](2]

Experimental Protocol: Subcutaneous Administration
A. Dose Selection Guide

Dosing depends on the desired endpoint.[1][2] JZL 195 exhibits a therapeutic window where
analgesia occurs at lower doses than motor side effects (tetrad effects).[1][2]

Dose (mg/kg) Target Effect Observations

Significant reduction in
15-40 Analgesia (Neuropathic) mechanical/cold allodynia.[1]

[2] Minimal motor impairment.

Strong anti-nociception.[1][2]
10.0-18.0 Maximal Efficacy Potential for mild catalepsy or
sedation.[1][2]

Full "tetrad" effects:
hypothermia, catalepsy,

20.0 - 40.0 Cannabimimetic ) o
hypolocomotion (mimics THC).

[1](2]

B. Injection Workflow
: Calculate Volume . . . .

Weigh Mouse (10 mL/kg std.) | Load Syringe | Scruff Restraint | Injects.C. | Monitor

(e.g., 250) = 295 o ™| (27G needle) "1 (Tent skin) | (Flank/Neck) | (-4 hrs)

Click to download full resolution via product page

Caption: Step-by-step workflow for subcutaneous administration of JZL 195 in mice.[1][2]

Detailed Steps:
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» Animal Prep: Weigh the mouse accurately. The standard injection volume for s.c. in mice is
10 mL/kg.[1][2]

o Calculation: For a 25g mouse, Volume = 0.25 mL.[1][2]

e Restraint: Using the "scruff" technique, firmly grasp the loose skin at the back of the
neck/shoulders to create a "tent."[1][2]

¢ Injection: Insert a 27G or 30G needle into the subcutaneous space (the void created by the
tent).[1][2]

o Tip: Aspirate slightly to ensure you have not entered a blood vessel.[1][2]

o Delivery: Inject the solution at a moderate pace. A small bolus (bump) should be palpable
under the skin.[1][2]

o Post-Injection: Return the animal to the home cage. JZL 195 has a slower onset via s.c.[1][2]
compared to i.p.; allow 60-120 minutes for peak effect before behavioral testing.

Pharmacokinetics & Pharmacodynamics

e Onset: Slower absorption than intraperitoneal (i.p.) injection.[1][2] Behavioral effects typically
manifest within 30-60 minutes.[1][2]

e Duration: Long-lasting.[1][2] Inhibition of FAAH and MAGL activity in the brain can persist for
>24 hours after a single high dose, though peak behavioral effects usually subside within 4—
6 hours.[1][2]

o Biomarkers:

o Brain Levels: Expect >10-fold increase in AEA and 2-AG levels in brain tissue at 2 hours
post-injection (18-20 mg/kg).[2]

o Enzyme Activity: Near-complete (>90%) inhibition of brain FAAH and MAGL activity.[1][2]

Troubleshooting & Optimization
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Issue

Probable Cause

Solution

Precipitation in Syringe

Saline added too fast or

insufficient surfactant.[1][2]

Re-prepare vehicle.[1][2] Add
saline dropwise.[1][2] Ensure

1:1 ratio of Ethanol:Surfactant.

[1]2]

Injection Site Irritation

High ethanol concentration or
volume.[1][2]

Do not exceed 5-10% ethanol
in final volume.[1][2] Rotate
injection sites for chronic

dosing.

Lack of Effect

Degradation of compound.[1]

[2]14]

JZL 195 is an ester; avoid
prolonged storage in aqueous
solution.[1][2] Prepare fresh

daily.

Sedation Masks Analgesia

Dose too high.[1][2]

Titrate down. The ED50 for
allodynia (~2 mg/kg) is much
lower than for catalepsy (~17
mg/kg).[1][2]

Safety & Handling

e Hazard: JZL 195 is a bioactive enzyme inhibitor.[1][2][3] Wear gloves, safety glasses, and a

lab coat.[1]

e Solvents: Ethanol and DMSO are permeation enhancers; if the solution spills on skin, the

drug will be absorbed rapidly.[1][2]

» Disposal: Dispose of sharps and biological waste according to institutional EHS guidelines

for chemical hazards.

References

e Long, J. Z.,, Nomura, D. K., Vann, R. E., et al. (2009).[1][2][3] Dual blockade of FAAH and
MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][2]
[3][5] Proceedings of the National Academy of Sciences, 106(48), 20270-20275.[1][2][3]
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o [1][2][3]

¢ Anderson, W. B., et al. (2014).[1][2] Actions of the dual FAAH/MAGL inhibitor JZL195 in a
murine neuropathic pain model. British Journal of Pharmacology, 171(23), 5280-5294.[1][2]

o [1][2]

e Wiley, J. L., etal. (2017).[1][2] Simultaneous Inhibition of Fatty Acid Amide Hydrolase and
Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with A9-
Tetrahydrocannabinol in Mice.[1][2] Journal of Pharmacology and Experimental
Therapeutics, 360(3), 468—-477.[1][2]

o [1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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